Ethyl 5-amino-1H-pyrazole-3-acetate
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Overview
Description
Ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and an ethyl ester group at the 2-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced techniques such as microwave-assisted synthesis can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Lacks the ethyl ester group, making it less versatile in synthetic applications.
Ethyl 2-(3-nitro-1H-pyrazol-5-yl)acetate: Contains a nitro group instead of an amino group, altering its reactivity and biological activity.
Uniqueness
Ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate is unique due to the presence of both the amino group and the ethyl ester group, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
1206694-33-8 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)4-5-3-6(8)10-9-5/h3H,2,4H2,1H3,(H3,8,9,10) |
InChI Key |
OJLGFZSGCYBYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NN1)N |
Origin of Product |
United States |
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